(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.
Amination: The cyanohydrin is then subjected to reductive amination using an appropriate amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium borohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the desired (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Fluoro-5-(trifluoromethyl)benzylamine: A structurally related compound with a different functional group.
3-Amino-3-phenylpropanenitrile: A similar compound lacking the fluoro and trifluoromethyl substituents.
Uniqueness
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a compound of interest in medicinal chemistry, particularly due to its structural features that include a trifluoromethyl group. This compound is part of a broader class of fluorinated compounds that have shown significant biological activity, including potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10F4N2
- Molecular Weight : 252.21 g/mol
The presence of the trifluoromethyl group is notable for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors in enzyme pathways, particularly those involved in neurotransmitter uptake and metabolic processes.
- Inhibition of Enzyme Activity : The trifluoromethyl group has been associated with increased potency in inhibiting enzymes such as monoamine oxidase and others involved in neurotransmitter regulation .
- Selectivity : Studies suggest that modifications to the phenyl ring, such as the introduction of fluorine atoms, can lead to enhanced selectivity towards specific biological targets, reducing off-target effects .
Pharmacological Studies
Recent pharmacological studies have demonstrated the efficacy of related compounds in preclinical models:
- Antidepressant Activity : Compounds similar to this compound have shown potential antidepressant effects through serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts .
- Neuroprotective Effects : Some studies indicate that these compounds may exhibit neuroprotective properties by modulating neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases .
Study 1: Antidepressant Efficacy
A study conducted on a series of aminopyrazole derivatives, including variations of this compound, revealed significant antidepressant-like behavior in animal models. The study highlighted the role of the trifluoromethyl group in enhancing receptor binding affinity and selectivity for serotonin transporters .
Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, researchers found that compounds with similar structural motifs provided significant protection against oxidative stress-induced neuronal death. The findings suggested that the presence of fluorinated groups could enhance the stability and efficacy of these compounds under physiological conditions .
Data Tables
Property | Value |
---|---|
Molecular Formula | C11H10F4N2 |
Molecular Weight | 252.21 g/mol |
Key Biological Activities | Enzyme inhibition, Antidepressant effects, Neuroprotection |
Study | Findings |
---|---|
Antidepressant Efficacy | Enhanced serotonin uptake inhibition |
Neuroprotective Properties | Protection against oxidative stress |
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
CEHLMQUQNUJNJX-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Origin of Product |
United States |
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